molecular formula C10H20BrCl2O3P B14372103 Bis(4-chlorobutyl) (2-bromoethyl)phosphonate CAS No. 90542-52-2

Bis(4-chlorobutyl) (2-bromoethyl)phosphonate

Cat. No.: B14372103
CAS No.: 90542-52-2
M. Wt: 370.04 g/mol
InChI Key: BJZZAKTXVRKTRF-UHFFFAOYSA-N
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Description

Bis(4-chlorobutyl) (2-bromoethyl)phosphonate: is an organophosphorus compound that contains both chlorine and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(4-chlorobutyl) (2-bromoethyl)phosphonate typically involves the reaction of 4-chlorobutyl ether with a phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. For example, a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid can be used at low temperatures to prepare the compound .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonate derivatives, while oxidation and reduction reactions can produce different phosphonic acids or phosphine oxides .

Scientific Research Applications

Chemistry: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate is used as a building block in organic synthesis. It can be used to introduce phosphonate groups into organic molecules, which can alter their chemical properties and reactivity.

Biology and Medicine: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of bis(4-chlorobutyl) (2-bromoethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90542-52-2

Molecular Formula

C10H20BrCl2O3P

Molecular Weight

370.04 g/mol

IUPAC Name

1-[2-bromoethyl(4-chlorobutoxy)phosphoryl]oxy-4-chlorobutane

InChI

InChI=1S/C10H20BrCl2O3P/c11-5-10-17(14,15-8-3-1-6-12)16-9-4-2-7-13/h1-10H2

InChI Key

BJZZAKTXVRKTRF-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)COP(=O)(CCBr)OCCCCCl

Origin of Product

United States

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